molecular formula C10H18N2O B1467168 3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol CAS No. 1566703-92-1

3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol

Cat. No.: B1467168
CAS No.: 1566703-92-1
M. Wt: 182.26 g/mol
InChI Key: SAZNTANBDXAQLQ-UHFFFAOYSA-N
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Description

The compound “3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The tert-butyl and isopropyl groups are types of alkyl groups commonly found in organic compounds .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized using various methods. For instance, tert-butylperoxypropyltrimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, 1H-NMR, FT-IR, and mass spectroscopy were used to characterize a new reagent synthesized from tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, tert-butyl glycerol ethers can be produced from tert-butyl alcohol and glycerol using an acid catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, tert-butyl chloride is a colorless, flammable liquid that is sparingly soluble in water .

Scientific Research Applications

Structural Analysis and Ligand Design

A study on the molecular structures of 4-tert-butylpyrazoles, including compounds similar to 3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol, provides insight into the buttressing effect of a tert-butyl substituent. This research demonstrates the importance of such compounds in understanding molecular interactions, which could be pivotal in designing new ligands for catalysis and materials science. The investigation involved X-ray, NMR, and calorimetric studies, revealing detailed structural information and tautomeric preferences in solution and solid state (Trofimenko et al., 2001).

Synthesis of Functionalized Pyrazoles

Research on the synthesis of pyrazoles with functionalized substituents provides a foundation for developing novel organic compounds. A method for installing various groups at the C5 position, including tert-butyl and isopropyl, highlights the versatility of such pyrazoles in synthetic chemistry. This work emphasizes the potential of this compound derivatives in constructing complex molecules for further applications in medicinal chemistry and materials science (Grotjahn et al., 2002).

Supramolecular Chemistry and Molecular Aggregation

In another application, the study of hydrogen-bonded chains and tetramolecular aggregates in pyrazole derivatives reveals the impact of molecular architecture on supramolecular assembly. This research is crucial for designing molecular systems with specific physical properties, such as porosity, which is significant in catalysis, molecular recognition, and the development of nanomaterials (Abonía et al., 2007).

Small Molecule Fixation

The fixation of carbon dioxide and related small molecules by a bifunctional frustrated pyrazolylborane Lewis pair demonstrates an innovative approach to addressing environmental challenges. By utilizing compounds like this compound in catalytic processes, this research contributes to the development of sustainable chemistry practices, offering pathways to convert greenhouse gases into valuable chemical products (Theuergarten et al., 2012).

Electronic and Optical Materials

Lastly, research into the electronic structure of organic semiconductors and the development of efficient OLEDs (Organic Light Emitting Diodes) underscores the potential of this compound derivatives in the field of optoelectronics. By incorporating such molecules into electronic devices, scientists are paving the way for advancements in display technology and lighting systems, which could lead to more energy-efficient and versatile electronic devices (Filatre-Furcate et al., 2016).

Safety and Hazards

Safety data sheets provide information on the safety and hazards of a compound. For example, tert-butanol is harmful if swallowed and should be handled with appropriate personal protective equipment .

Future Directions

The future directions of research on a compound depend on its properties and potential applications. For example, research on RAFT-mediated polymerization-induced self-assembly (RAFT-PISA), which involves tert-butyl groups, is focusing on non-thermal initiation processes, high-order structures, hybrid materials, stimuli-responsive nano-objects, and upscale production .

Biochemical Analysis

Biochemical Properties

3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of lactate dehydrogenase, an enzyme involved in glycolysis . This inhibition results in altered cellular energy production and metabolic flux. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and safety. In vitro studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and antioxidant properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for safe and effective use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are essential for its biotransformation and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites in the body . The compound’s metabolism may also produce reactive intermediates that can contribute to its biological activity and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by organic anion transporters and distributed to various tissues, including the liver, kidneys, and brain . The compound’s localization and accumulation in specific tissues can influence its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The compound’s subcellular distribution can also affect its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

5-tert-butyl-2-propan-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-7(2)12-9(13)6-8(11-12)10(3,4)5/h6-7,11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZNTANBDXAQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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